2-(2-chloro-6-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide, also known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been shown to inhibit DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial replication. It has also been found to inhibit histone deacetylases (HDACs), which play a role in the regulation of gene expression. Additionally, this compound has been shown to inhibit tubulin polymerization, which is involved in the formation of microtubules and is essential for cell division.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to reduce the production of inflammatory cytokines, which play a role in the immune response. Additionally, this compound has been shown to inhibit the growth of biofilms, which are communities of microorganisms that can cause persistent infections.
Advantages and Limitations for Lab Experiments
2-(2-chloro-6-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide has several advantages for lab experiments, including its high potency and selectivity. It also has a relatively low toxicity profile, making it a safer alternative to other compounds. However, this compound has some limitations, including its poor solubility in water and its instability in acidic conditions.
Future Directions
There are several future directions for research on 2-(2-chloro-6-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide. One area of interest is the development of this compound-based drugs for the treatment of infectious diseases, such as tuberculosis and malaria. Another area of research is the investigation of this compound as a potential treatment for neurological disorders, such as Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Synthesis Methods
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide involves the reaction of 2-chloro-6-fluoroaniline with thiophene-3-carboxylic acid, followed by the addition of N-ethyl-N-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting product is then treated with acetic anhydride to yield this compound.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)acetamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the treatment of infectious diseases. This compound has also been shown to possess anticancer properties, and it has been investigated as a potential chemotherapeutic agent. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNOS/c15-12-2-1-3-13(16)11(12)8-14(18)17-6-4-10-5-7-19-9-10/h1-3,5,7,9H,4,6,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYYBYHVSXJYQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCCC2=CSC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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